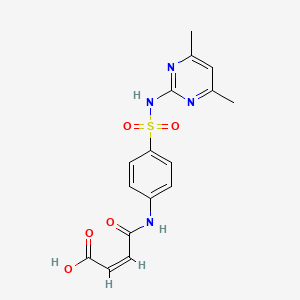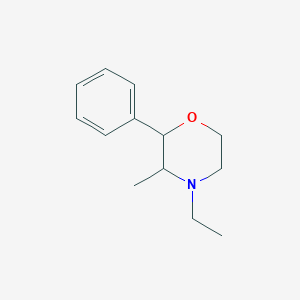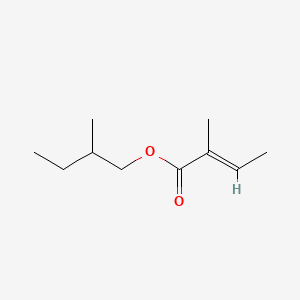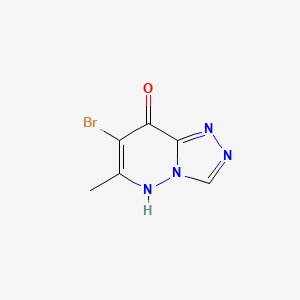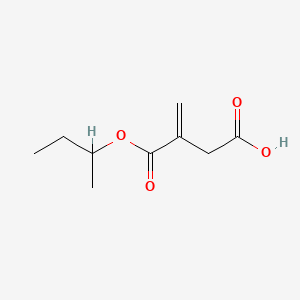
sec-Butyl itaconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl itaconate: is an ester derivative of itaconic acid, a naturally occurring dicarboxylic acid. It is a colorless liquid with a characteristic odor and is used in various industrial applications due to its reactivity and versatility. The compound is gaining attention for its potential as a bio-based monomer in the production of sustainable polymers and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: sec-Butyl itaconate can be synthesized through the esterification of itaconic acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Itaconic acid+sec-Butanol→sec-Butyl itaconate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: sec-Butyl itaconate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which is used in coatings, adhesives, and other applications.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield itaconic acid and sec-butanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different itaconate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed:
Polymerization: Poly(this compound)
Hydrolysis: Itaconic acid and sec-butanol
Transesterification: Various itaconate esters depending on the alcohol used
Applications De Recherche Scientifique
sec-Butyl itaconate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of bio-based polymers and copolymers. It is also used in the development of pressure-sensitive adhesives and coatings.
Biology: Investigated for its potential as a biodegradable material in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in the development of antibacterial coatings and materials.
Industry: Utilized in the production of environmentally friendly elastomers, which are used in the automotive and construction industries.
Mécanisme D'action
The mechanism by which sec-Butyl itaconate exerts its effects is primarily through its reactivity as an ester. In polymerization reactions, the double bonds in the itaconate moiety participate in radical or ionic polymerization processes, leading to the formation of long polymer chains. In hydrolysis and transesterification reactions, the ester bond is cleaved, resulting in the formation of itaconic acid and other products.
Comparaison Avec Des Composés Similaires
Dibutyl itaconate: Another ester of itaconic acid, used in similar applications but with different physical properties.
Dimethyl itaconate: A more volatile ester, often used in the synthesis of specialty polymers.
Diethyl itaconate: Similar to dimethyl itaconate but with slightly different reactivity and applications.
Uniqueness of sec-Butyl itaconate: this compound is unique due to its balance of reactivity and stability. It offers a good compromise between the volatility of lower esters and the higher viscosity of longer-chain esters. This makes it particularly suitable for applications requiring a stable yet reactive monomer, such as in the production of bio-based polymers and environmentally friendly materials.
Propriétés
Numéro CAS |
56525-13-4 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
3-butan-2-yloxycarbonylbut-3-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-4-7(3)13-9(12)6(2)5-8(10)11/h7H,2,4-5H2,1,3H3,(H,10,11) |
Clé InChI |
SKQYQZAJMXQLCP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(=C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

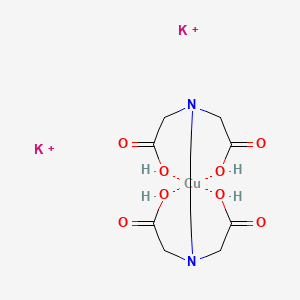

![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
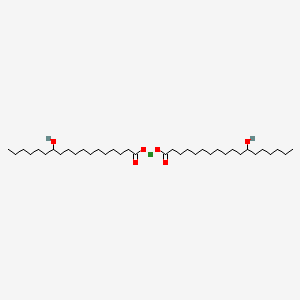
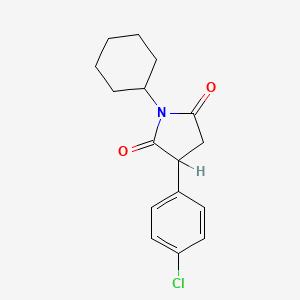
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
